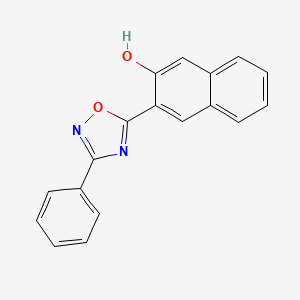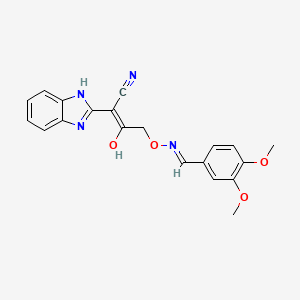![molecular formula C22H23N5O2S2 B10873883 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873883.png)
2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of triazine and benzothiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the triazine and benzothiophene intermediates, followed by their coupling under specific conditions. For instance, the triazine moiety can be synthesized through the reaction of phenylhydrazine with cyanuric chloride, while the benzothiophene moiety can be prepared via cyclization reactions involving thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate
- Metamitron
Uniqueness
Compared to similar compounds, 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of triazine and benzothiophene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H23N5O2S2 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
2-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H23N5O2S2/c1-2-16(31-22-24-12-15(26-27-22)13-8-4-3-5-9-13)20(29)25-21-18(19(23)28)14-10-6-7-11-17(14)30-21/h3-5,8-9,12,16H,2,6-7,10-11H2,1H3,(H2,23,28)(H,25,29) |
Clave InChI |
SATGJAHDUQAKKB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)SC3=NC=C(N=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[2-(4-Methoxyphenyl)-1-methylvinyl]-1-(4-phenyl-1,3-thiazol-2-YL)-1H-1,2,4-triazol-5-YL]phenol](/img/structure/B10873809.png)
![4-cyclohexyl-11-(2,5-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873811.png)
![7-(furan-2-ylmethyl)-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10873817.png)

![7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873821.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10873829.png)


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10873839.png)
![dimethyl 5-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate](/img/structure/B10873846.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873847.png)

![2-{4-imino-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10873864.png)
![(2E)-6-hydroxy-2-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B10873882.png)
